N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-4-7-16(22-12)23(20,21)19-10-13-5-6-15(18-9-13)14-3-2-8-17-11-14/h2-9,11,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAAQUTEGVJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide typically involves the coupling of a bipyridine derivative with a thiophene sulfonamide. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and thiophene moieties . The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
- Ligand in Coordination Chemistry : The compound acts as a ligand to form complexes with transition metals, which can be useful in catalysis and materials science.
Biology
- Antimicrobial Agent : Research has indicated its potential to interact with biological macromolecules, showing promising results against various pathogens. For instance, studies have demonstrated its efficacy against multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Medicine
- Drug Development : The compound is being explored for its ability to target specific enzymes or receptors. Its sulfonamide group can engage in hydrogen bonding with biological targets, influencing their activity.
Industry
- Organic Semiconductors : The compound is utilized in developing advanced materials like organic light-emitting diodes (OLEDs) due to its electronic properties.
Case Studies
- Antimicrobial Evaluation : A study assessed the compound's antimicrobial properties against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays revealed significant antimicrobial activity .
- Drug Design : Research has focused on optimizing the structure for improved bioavailability and reduced toxicity. In silico studies have been conducted to evaluate its pharmacokinetic properties .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes or facilitate electron transfer processes. The sulfonamide group can form hydrogen bonds with biological targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in materials science and catalysis.
Thiophene-2-sulfonamide: A related compound with a simpler structure, used in medicinal chemistry.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is unique due to its combination of bipyridine and thiophene sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a thiophene sulfonamide, which may contribute to its biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly through the sulfonamide and thiophene groups.
Anticancer Properties
Research has indicated that sulfonamide derivatives, including those with thiophene moieties, exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation by disrupting DNA function. A study demonstrated that certain bipyridine-based compounds can effectively bind to DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been well-documented. For example, related compounds have shown efficacy against various bacterial strains. In vitro assays revealed that certain sulfonamides possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Anti-inflammatory Effects
Thiophenes are also recognized for their anti-inflammatory properties. Compounds derived from thiophene structures have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. For instance, specific derivatives demonstrated IC50 values as low as 12.8 µM in inhibiting NO production, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the effects of a bipyridine-thiophene derivative on human cancer cell lines. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial activity of various thiophene sulfonamides against Staphylococcus aureus and Escherichia coli. The results showed that compounds with the bipyridine moiety significantly inhibited bacterial growth compared to controls .
- Anti-inflammatory Assessment : Research involving LPS-stimulated RAW 264.7 macrophages demonstrated that the compound reduced NO production significantly at concentrations of 40 µM, highlighting its potential use in managing inflammatory conditions .
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Interaction : The bipyridine structure facilitates binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.
- Metal Ion Coordination : Similar compounds have been shown to form complexes with metal ions, which can enhance their biological activity through catalytic mechanisms.
Q & A
Basic Question: What are the primary synthetic routes for N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a bipyridine derivative with a thiophene sulfonamide precursor. Key steps include:
- Amide Bond Formation : Use coupling reagents like EDC or DMT/NMM/TsO− under microwave-assisted conditions to enhance efficiency and reduce side reactions .
- Functional Group Protection : Protect reactive sites (e.g., pyridine nitrogen) using Boc or Fmoc groups to prevent undesired cross-reactivity during synthesis .
- Optimization Parameters :
- Temperature : Maintain 40–60°C to balance reaction rate and product stability.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate Suzuki-Miyaura cross-coupling for bipyridine assembly .
Basic Question: Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons in bipyridine (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.1 ppm). Methyl groups (δ 2.3–2.6 ppm) confirm substitution .
- ¹³C NMR : Carbon signals for sulfonamide (δ 120–130 ppm) and pyridine rings (δ 140–160 ppm) validate connectivity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) ensure functional group integrity .
Advanced Question: How does regioselectivity in electrophilic substitution reactions impact the functionalization of the bipyridine-thiophene scaffold?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Vilsmeier-Haack Formylation : Electrophilic attack occurs at the most electron-rich position. For bipyridine, formylation favors the para position relative to the nitrogen due to resonance stabilization .
- Lithiation-Electrophilic Quenching : Deprotonation at the α-position to sulfur in thiophene (higher acidity) allows selective functionalization (e.g., 5´-formyl derivatives) .
- Steric Hindrance : Bulky substituents on the bipyridine ring may redirect reactions to less hindered sites, necessitating computational modeling (DFT) to predict outcomes .
Advanced Question: What methodologies are employed to analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) by monitoring real-time interactions between the compound and immobilized targets .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, highlighting key interactions:
- π-π Stacking : Between bipyridine and aromatic residues (e.g., tyrosine).
- Hydrogen Bonding : Sulfonamide oxygen with backbone amides or side-chain hydroxyls .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
Advanced Question: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility without disrupting critical binding motifs .
- Metabolic Stability : Fluorination at the thiophene methyl group reduces CYP450-mediated oxidation, prolonging half-life .
- Pro-drug Strategies : Mask sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted | 78 | 98 | Rapid reaction (2–4 hrs) | |
| Continuous flow | 85 | 95 | Scalability for industrial use | |
| Traditional reflux | 65 | 90 | Low equipment cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
